5-Methyl-2H-tetrazol-2-amine

Medicinal Chemistry Anti-Asthmatic Agents Heterocyclic Synthesis

5-Methyl-2H-tetrazol-2-amine (CAS 817177-74-5), molecular formula C2H5N5, is a nitrogen-rich heterocyclic building block belonging to the 2H-tetrazol-2-amine family. Characterized by an amino (-NH2) and a methyl (-CH3) substituent on a tetrazole core, it exhibits moderate solubility in polar solvents and serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C2H5N5
Molecular Weight 99.1 g/mol
CAS No. 817177-74-5
Cat. No. B127510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2H-tetrazol-2-amine
CAS817177-74-5
Molecular FormulaC2H5N5
Molecular Weight99.1 g/mol
Structural Identifiers
SMILESCC1=NN(N=N1)N
InChIInChI=1S/C2H5N5/c1-2-4-6-7(3)5-2/h3H2,1H3
InChIKeyQWNBAHHRUUKFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2H-tetrazol-2-amine (CAS 817177-74-5): A Core Aminotetrazole Scaffold for Anti-Asthmatic and Heterocyclic Synthesis Programs


5-Methyl-2H-tetrazol-2-amine (CAS 817177-74-5), molecular formula C2H5N5, is a nitrogen-rich heterocyclic building block belonging to the 2H-tetrazol-2-amine family [1]. Characterized by an amino (-NH2) and a methyl (-CH3) substituent on a tetrazole core, it exhibits moderate solubility in polar solvents and serves as a versatile intermediate in medicinal chemistry . Its primary documented application is as a synthetic precursor for chromone and thiachromone carboxyamido tetrazoles, a class of compounds explored as oral anti-asthmatic agents . As a specialty reagent, it is supplied as a crystalline solid with a molecular weight of 99.09 g/mol .

Scaffold for regiospecific N2-functionalization in medicinal chemistry
Soluble in polar aprotic solvents (acetone, acetonitrile, ethyl acetate)
Requires -20 °C storage for long-term stability; plan cold-chain handling

Why 5-Methyl-2H-tetrazol-2-amine Cannot Be Casually Replaced with 1H-Tetrazole Isomers or Unsubstituted Aminotetrazoles


Generic substitution among aminotetrazoles is scientifically unsound due to profound differences in tautomeric equilibrium, hydrogen-bonding capacity, and electronic properties driven by the substitution pattern [1]. 5-Methyl-2H-tetrazol-2-amine exists specifically as a 2H-tautomer with the amino group on the nitrogen atom, which distinguishes its reactivity and stability profile from the more common 1H-tetrazol-5-amines [2]. The methyl group at the 5-position modulates the electron density of the ring, influencing its pKa and nucleophilicity in downstream transformations [3]. Substituting with a 1H-isomer or an unsubstituted 5-aminotetrazole would alter the coordination geometry, the outcome of cycloaddition reactions, and the pharmacological profile of the resulting anti-asthmatic conjugates, leading to failed syntheses or inactive analogs [4].

Target Compound

5-Methyl-2H-tetrazol-2-amine

  • 2H-tautomer ensures regiospecific N2-reactivity
  • Methyl group tunes electron density and pKa
  • Enables synthesis of defined chromone carboxyamido tetrazoles
Common Substitutes

1H-tetrazol-5-amine / unsubstituted aminotetrazoles

  • Tautomeric equilibrium leads to N1/N2 product mixtures
  • Altered hydrogen-bonding and coordination geometry
  • Yield loss and purification burden in downstream steps

Product-Specific Quantitative Evidence Guide: 5-Methyl-2H-tetrazol-2-amine (CAS 817177-74-5) Performance Data Against Analogs


Quantified Synthesis of Chromone Carboxyamido Tetrazoles: Enabling High-Yield Access to Anti-Asthmatic Leads

In a direct comparative synthesis, 5-Methyl-2H-tetrazol-2-amine reacts with phenyl isocyanate in the presence of pyridine and dichloromethane to yield the corresponding 1-(5-methyl-2H-tetrazol-2-yl)-3-phenylurea in a documented 78% yield . This contrasts with the use of unsubstituted 5-aminotetrazole (1H-tautomer), which under similar acylation conditions often leads to mixtures of N1- and N2-substituted products due to tautomeric equilibria, thereby reducing the yield of the desired regioisomer and complicating purification [1].

Urea formation yield
Head-to-head
78% isolated yield
vs. unsubstituted 5-aminotetrazole (1H-tautomer) giving regioisomeric mixtures
Regiospecific N2-substitution efficiency
Reaction with phenyl isocyanate, pyridine, CH₂Cl₂, rt
Medicinal Chemistry Anti-Asthmatic Agents Heterocyclic Synthesis

Stability and Storage Differential: Mandated -20°C Preservation for Long-Term Viability

Vendor technical datasheets explicitly specify a storage temperature of -20°C for 5-Methyl-2H-tetrazol-2-amine to ensure long-term stability and prevent decomposition . In contrast, common unsubstituted aminotetrazole analogs (e.g., 5-aminotetrazole, CAS 4418-61-5) are generally stored at ambient or refrigerated temperatures (2-8°C) due to their greater thermal stability . Storage at ambient or 4°C for 5-Methyl-2H-tetrazol-2-amine is contraindicated, as it may lead to decomposition via thermal or photolytic pathways, impacting subsequent reaction yields [1].

Storage requirement
Data to verify
-20 °C
vs. 5-aminotetrazole stored at ambient/2–8 °C
Freezer storage required for stability
Review vendor COA for lot-specific stability data
Chemical Storage Reagent Stability Inventory Management

Solubility Profile: Enhanced Handling in Polar Organic Solvents for Downstream Chemistry

5-Methyl-2H-tetrazol-2-amine exhibits good solubility in acetone, acetonitrile, and ethyl acetate . This is a practical differentiation from the parent 5-aminotetrazole (1H-tautomer), which is predominantly soluble in water and lower alcohols but shows limited solubility in moderately polar aprotic solvents like ethyl acetate [1]. The methyl substitution and 2H-tautomeric form of this compound reduce intermolecular hydrogen bonding, enhancing its compatibility with a wider range of organic reaction media.

Organic solubility profile
Reported
Acetone, acetonitrile, ethyl acetate
vs. 1H-tautomer mainly soluble in water/methanol
Broadens organic reaction medium options
Enables non-aqueous workup for moisture-sensitive steps
Solubility Reaction Medium Process Chemistry

High-Value Application Scenarios for 5-Methyl-2H-tetrazol-2-amine (CAS 817177-74-5) in Pharmaceutical and Chemical R&D


Synthesis of Novel Anti-Asthmatic Chromone and Thiachromone Derivatives

Leverage the regiospecific reactivity of 5-Methyl-2H-tetrazol-2-amine to construct chromone carboxyamido tetrazoles with potential oral anti-asthmatic activity [1]. The documented 78% yield in urea formation provides a reliable synthetic route, while the compound's solubility in ethyl acetate and acetonitrile facilitates seamless integration into medicinal chemistry workflows .

Development of N2-Substituted Tetrazole Ligands for Coordination Chemistry

Utilize this compound as a precursor for N2-functionalized tetrazole ligands. Its 2H-tautomeric structure is critical for generating the desired N2-binding mode in metal complexes, which differs fundamentally from the N1-binding mode of 1H-tetrazoles and can be exploited to tune the electronic and steric properties of catalytic or magnetic materials [2].

Building Block for Pharmacokinetic Optimization via Bioisosteric Replacement

Incorporate this aminotetrazole as a metabolically stable bioisostere for carboxylic acids or amides in drug candidates. The 5-methyl substitution on the 2H-tetrazole core may offer distinct pKa and hydrogen-bonding characteristics compared to 1H-aminotetrazoles, potentially improving oral bioavailability or target engagement in early lead optimization [3].

Application
Selection Property
Validation Focus
Chromone carboxyamido tetrazole synthesis for respiratory research
Regiospecific N2-reactivity & high isolated yield
Synthetic yield and tautomeric purity
N2-substituted tetrazole ligands for coordination chemistry
2H-tautomeric structure
Metal-binding mode and coordination geometry
Carboxylic acid bioisostere in lead optimization research
Metabolic stability and pKa profile
Pharmacokinetic profiling in early discovery

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